TH10785

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

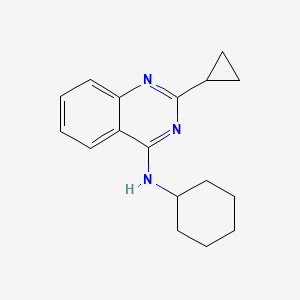

Molecular Formula |

C17H21N3 |

|---|---|

Molecular Weight |

267.37 g/mol |

IUPAC Name |

N-cyclohexyl-2-cyclopropylquinazolin-4-amine |

InChI |

InChI=1S/C17H21N3/c1-2-6-13(7-3-1)18-17-14-8-4-5-9-15(14)19-16(20-17)12-10-11-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,18,19,20) |

InChI Key |

ZQMGQZOHIDOPCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4CC4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of TH10785

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH10785 has emerged as a novel small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the common oxidative DNA lesion, 8-oxoguanine (8-oxoG). This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its direct interaction with OGG1, the induction of a novel enzymatic function, and the subsequent alteration of the canonical DNA repair pathway. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of the signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this compound's molecular activity.

Core Mechanism: Activation of OGG1 and Induction of a Novel Lyase Activity

This compound functions as a potent activator of OGG1 by directly binding to its active site. This interaction, specifically with the amino acid residues phenylalanine-319 and glycine-42, leads to a significant conformational change in the enzyme.[1][2][3] The primary consequence of this binding is not merely an enhancement of OGG1's inherent glycosylase activity but, more remarkably, the generation of a previously undescribed β,δ-lyase enzymatic function.[1][3][4] This novel activity allows OGG1 to efficiently cleave the DNA backbone at apurinic/apyrimidinic (AP) sites, which are intermediates in the BER pathway.

The induction of this β,δ-lyase activity represents a fundamental shift in the function of OGG1. While OGG1 is known to possess a weak β-lyase activity, this compound enhances this function and introduces a δ-lyase capability, leading to a more efficient resolution of AP sites.[4][5] This newfound catalytic function exhibits a preference for AP sites over its traditional substrate, 8-oxoG.[4]

Quantitative Analysis of this compound-OGG1 Interaction and Activity

The interaction between this compound and OGG1, and the resulting enhancement of enzymatic activity, have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Experimental Context | Source |

| OGG1 Enzyme Activity Increase | 10-fold | In vitro biochemical assay | [2][3][6] |

| Binding Affinity (Kd) | 5.5 µM | This compound to OGG1 | [1] |

| Binding Affinity (Kd) with AP site analog | 1.3 µM | This compound to OGG1 in the presence of double-stranded DNA containing an AP site analog | [1] |

Table 1: Quantitative assessment of this compound's effect on OGG1.

| Cell Line / Model | This compound Concentration | Duration of Treatment | Observed Effect | Source |

| U2OS cells | 10 µM | 24 hours | Induction of a strong DNA Damage Response (DDR) in combination with a PNKP1 inhibitor. | [4] |

| U2OS cells | 20 µM | 72 hours | Shift towards PNKP1 dependence. | [1] |

| In vitro assay | 6.25 µM | 30 minutes | Induction of de novo β,δ-elimination, allowing for AP sites as new substrates. | [1] |

| A549 cells | 10, 30, or 100 µM | Not specified | Inhibition of oxidative damage induced by paraquat. | [7] |

| Primary rat lenses | 10 µM | Not specified | Reduction of opacity and vacuole formation induced by hydrogen peroxide. | [7] |

Table 2: Experimentally effective concentrations of this compound.

Rerouting the Base Excision Repair Pathway

The novel β,δ-lyase activity induced by this compound fundamentally alters the downstream steps of the BER pathway. In the canonical pathway, after OGG1 removes the 8-oxoG base, the resulting AP site is processed by AP endonuclease 1 (APE1). However, in the presence of this compound, the enhanced lyase function of OGG1 bypasses the need for APE1.[2][3][8]

Instead, the repair process becomes dependent on polynucleotide kinase phosphatase (PNKP1).[2][3][4][8] This shift is a critical aspect of this compound's mechanism. The β,δ-elimination by the this compound-activated OGG1 generates DNA strand breaks that require processing by PNKP1 to create ligatable ends for the final step of DNA repair. This rerouting of the repair pathway has significant implications for cellular responses to oxidative stress and presents new therapeutic opportunities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Synthetic switches of OGG1 control initiation of base excision repair and offer new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]

TH10785: A Novel Activator of OGG1-Mediated DNA Repair

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TH10785, a small-molecule activator of the 8-oxoguanine DNA glycosylase 1 (OGG1) enzyme. This compound represents a paradigm shift in modulating DNA repair pathways, not by inhibiting, but by enhancing and altering the enzymatic function of OGG1. This document details the mechanism of action, quantitative biochemical and cellular effects, and the experimental protocols utilized to characterize this novel compound. It is intended to serve as a resource for researchers in oncology, neurodegenerative diseases, and aging, as well as for professionals in drug discovery and development.

Introduction

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be induced by exogenous factors, leading to oxidative stress and damage to cellular macromolecules, including DNA. One of the most common and mutagenic forms of oxidative DNA damage is 8-oxo-7,8-dihydroguanine (8-oxoG). The primary enzyme responsible for the recognition and excision of 8-oxoG is the DNA glycosylase OGG1, which initiates the base excision repair (BER) pathway.[1][2][3]

This compound is a novel small molecule that has been identified as a potent activator of OGG1.[4][5] Unlike traditional therapeutic approaches that often focus on enzyme inhibition, this compound enhances the catalytic efficiency of OGG1 and, remarkably, endows it with a new enzymatic function.[6][7][8] This activation has profound implications for the repair of oxidative DNA damage and presents a promising therapeutic strategy for a range of pathologies associated with oxidative stress, including cancer, Alzheimer's disease, and age-related disorders.[4][9]

Mechanism of Action of this compound

This compound acts as a molecular catalyst that directly interacts with the active site of OGG1.[7][9] This interaction repositions key amino acid residues, leading to a significant enhancement of OGG1's enzymatic activity.

Binding to the OGG1 Active Site

Crystallographic studies have revealed that this compound binds to the catalytic pocket of OGG1, establishing crucial interactions with amino acid residues such as phenylalanine-319 (via π-stacking) and glycine-42 (via H-bonding).[6][7][8][9][10] This binding is essential for its activating properties.

Induction of a Novel β,δ-Lyase Activity

The most striking feature of this compound's mechanism of action is its ability to induce a de novo β,δ-lyase activity in OGG1.[6][7][8][9][10] Normally, OGG1 possesses a weak β-lyase activity, which is often the rate-limiting step in the repair of 8-oxoG lesions.[11] this compound dramatically enhances this activity and introduces a δ-lyase function.[7][9] This novel enzymatic capability allows OGG1 to process apurinic/apyrimidinic (AP) sites more efficiently and independently of the downstream repair enzyme, AP endonuclease 1 (APE1).[4][6][12][13]

Alteration of the DNA Repair Pathway

The induction of β,δ-lyase activity by this compound fundamentally alters the canonical BER pathway. In the presence of this compound, OGG1-mediated repair becomes dependent on polynucleotide kinase phosphatase (PNKP1) to process the 3'-phosphate termini generated by the enhanced lyase activity.[4][6][9][12][13] This shift from an APE1-dependent to a PNKP1-dependent pathway represents a significant rerouting of the cellular response to oxidative DNA damage.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data characterizing the interaction of this compound with OGG1 and its effects on enzymatic activity and cellular processes.

| Parameter | Value | Notes |

| Thermal Stabilization (ΔTm) | 3.8 ± 0.7°C | At 100 µM this compound, measured by Differential Scanning Fluorimetry (DSF).[9] |

| Binding Affinity (KD) to OGG1 | 5.5 ± 1.7 µM | Measured by fluorescence spectroscopy.[9] |

| Binding Affinity (KD) to OGG1 in the presence of AP-site DNA | 1.3 ± 0.3 µM | Indicates a preference for the ternary complex of OGG1, DNA, and this compound.[9] |

| Increase in OGG1 Enzymatic Activity | Up to 10-fold | [4][6][8][13][14] |

| Increase in Enzymatic Turnover (vmax) with AP-site substrate | Up to 20-fold | Dose-dependent increase.[9] |

| Optimal Concentration for 8-oxoA Substrate Turnover | 6.25 µM | Activity follows a bell-shaped curve.[9] |

Table 1: Biochemical and Biophysical Data for this compound

| Cellular Effect | Observation | Experimental Context |

| Increased OGG1 Recruitment to DNA Damage | Significantly enhanced recruitment | Observed in U2OS cells at laser-damaged sites.[9] |

| Increased DNA Strand Breaks (γH2AX) | More DNA strand breaks observed | Confirms the generation of DNA strand breaks by the catalytic activity of this compound in cells.[9] |

| Reduced AP Sites | Reduced KBrO3-induced AP-sites | [9] |

| PNKP1 Dependence | Increased DNA damage and reduced cell viability upon PNKP1 inhibition | Demonstrates the shift to a PNKP1-dependent repair pathway in cells.[9] |

| Suppression of Paraptosis in Lens Epithelial Cells | Significantly inhibited H2O2-induced paraptosis | [15] |

Table 2: Cellular Effects of this compound

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of OGG1 in the presence of this compound, which provides evidence of direct binding.

-

Principle: The binding of a ligand to a protein typically increases its thermal stability. DSF measures the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to unfolded proteins.

-

Protocol Outline:

-

Recombinant OGG1 protein (e.g., 4 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer (e.g., 25 mM Tris-acetate pH 7.5, 50 mM CaCl2, 10% glycerol, 1 mM DTT).[16]

-

This compound is added at various concentrations (e.g., from a DMSO stock solution).

-

The mixture is subjected to a temperature gradient in a real-time PCR instrument.

-

Fluorescence is measured at each temperature increment.

-

The Tm is determined from the midpoint of the unfolding transition.

-

Fluorescence-Based OGG1 Activity Assay

This assay measures the enzymatic activity of OGG1 by monitoring the cleavage of a fluorescently labeled DNA substrate.

-

Principle: A DNA oligonucleotide containing an 8-oxoG lesion and a fluorophore-quencher pair is used as a substrate. Cleavage of the substrate by OGG1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Protocol Outline:

-

The reaction mixture contains recombinant OGG1, the fluorescent DNA substrate, and varying concentrations of this compound in a reaction buffer.

-

The reaction is initiated and incubated at 37°C.

-

Fluorescence is measured over time using a plate reader.

-

The initial reaction velocity (v0) is calculated from the linear phase of the fluorescence increase.

-

Electrophoretic Mobility Shift Assay (EMSA) for Lyase Activity

EMSA is used to visualize the products of OGG1's glycosylase and lyase activities.

-

Principle: DNA fragments of different sizes can be separated by gel electrophoresis. This assay allows for the distinction between the initial 8-oxoG-containing substrate, the AP-site intermediate, and the final cleaved products resulting from β- and β,δ-elimination.

-

Protocol Outline:

-

A radiolabeled or fluorescently labeled DNA substrate containing an 8-oxoG lesion is incubated with OGG1 in the presence or absence of this compound.

-

The reaction products are separated on a denaturing polyacrylamide gel.

-

The gel is imaged to visualize the different DNA species.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the engagement of this compound with OGG1 within a cellular context.

-

Principle: Ligand binding stabilizes the target protein against thermal denaturation.

-

Protocol Outline:

-

Cultured cells (e.g., U2OS) are treated with this compound or a vehicle control.[16]

-

The cells are heated to various temperatures.[16]

-

The cells are lysed, and the soluble fraction is separated by centrifugation.

-

The amount of soluble OGG1 at each temperature is determined by Western blotting.

-

An increase in the amount of soluble OGG1 at higher temperatures in the this compound-treated samples indicates target engagement.

-

Immunofluorescence Staining for DNA Damage Markers

This technique is used to visualize and quantify DNA damage and repair processes within cells.

-

Principle: Antibodies specific for markers of DNA damage (e.g., γH2AX for double-strand breaks) or repair proteins are used to label these molecules within fixed cells. Fluorescence microscopy is then used for detection and quantification.

-

Protocol Outline:

-

Cells are grown on coverslips and treated with a DNA damaging agent (e.g., KBrO3) and/or this compound.

-

The cells are fixed, permeabilized, and incubated with primary antibodies against the target of interest (e.g., anti-γH2AX).

-

A fluorescently labeled secondary antibody is used for detection.

-

The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope.

-

Image analysis software is used to quantify the fluorescence intensity or the number of foci per cell.

-

Visualizations of Pathways and Workflows

Caption: OGG1 Repair Pathway Modification by this compound.

Caption: Workflow for DSF to assess this compound binding to OGG1.

Broader Implications and Future Directions

The discovery of this compound and its unique mode of action opens up new avenues for therapeutic intervention. By enhancing a natural DNA repair process, this compound may offer a protective effect in diseases characterized by high levels of oxidative stress.

-

Neurodegenerative Diseases: In conditions such as Alzheimer's and Parkinson's disease, where oxidative damage to neurons is a key pathological feature, enhancing OGG1 activity could mitigate neuronal cell death and slow disease progression.

-

Oncology: While OGG1 inhibitors have been explored as a means to potentiate the effects of chemotherapy, OGG1 activators could be beneficial in preventing carcinogenesis by reducing the accumulation of mutagenic 8-oxoG lesions.

-

Aging: The accumulation of oxidative DNA damage is a hallmark of aging. By boosting the repair of these lesions, this compound and similar molecules could potentially ameliorate age-related decline and associated diseases.[9]

Future research will likely focus on the development of more potent and specific OGG1 activators, the elucidation of the full spectrum of their cellular effects, and their evaluation in preclinical models of various human diseases. The concept of activating and repurposing enzymes with small molecules represents a promising new frontier in drug discovery.[4]

Conclusion

This compound is a pioneering small-molecule activator of OGG1 that not only enhances its canonical glycosylase activity but also confers a novel β,δ-lyase function. This leads to a rerouting of the base excision repair pathway, making it dependent on PNKP1. The comprehensive characterization of this compound, from its molecular mechanism to its cellular effects, provides a solid foundation for its further development as a potential therapeutic agent for a wide range of diseases associated with oxidative stress. This guide serves as a technical resource to facilitate further research and development in this exciting new area of pharmacology.

References

- 1. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of OGG1 variants in the repair of pro-oxidant-induced 8-oxo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic molecule greatly improves oxidative DNA damage repair - SciLifeLab [scilifelab.se]

- 5. OGG1 activation improves T cell resilience to oxidative stress after allo-SCT and T cell engager exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]

- 7. ovid.com [ovid.com]

- 8. rcsb.org [rcsb.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function | Lund University Publications [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

TH10785: A Novel Activator of the Base Excision Repair Pathway - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of TH10785, a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. This compound enhances the catalytic activity of OGG1 and induces a novel β,δ-lyase function, fundamentally altering the canonical BER pathway. This guide will detail the mechanism of action of this compound, present quantitative data on its effects, provide detailed experimental protocols for studying its activity, and visualize the associated molecular pathways and experimental workflows.

Introduction to the Base Excision Repair Pathway and OGG1

The Base Excision Repair (BER) pathway is a critical cellular defense mechanism against DNA damage caused by endogenous and exogenous agents, particularly oxidative stress.[1] One of the most common and mutagenic forms of oxidative DNA damage is 8-oxo-7,8-dihydroguanine (8-oxoG). The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for recognizing and removing 8-oxoG from DNA.[2] In the canonical BER pathway, after OGG1 excises the 8-oxoG base, the resulting apurinic/apyrimidinic (AP) site is cleaved by AP endonuclease 1 (APE1). This is followed by DNA synthesis and ligation to complete the repair.

This compound: Mechanism of Action

This compound is a small molecule that acts as an activator of OGG1.[2] It interacts with the active site of OGG1, specifically with residues phenylalanine-319 and glycine-42.[3] This interaction not only enhances the intrinsic glycosylase activity of OGG1 but also confers a novel β,δ-lyase activity upon the enzyme.[2] This induced lyase activity allows OGG1 to cleave the phosphodiester backbone at the AP site, a function normally performed by APE1.

This alteration of OGG1's enzymatic function reroutes the BER pathway. In the presence of this compound, the repair of 8-oxoG lesions becomes independent of APE1 and instead relies on the activity of polynucleotide kinase phosphatase (PNKP1) to process the 3'-phosphate terminus generated by the β,δ-lyase activity before DNA synthesis and ligation can occur.[3][4]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the interaction and effects of this compound on OGG1 and the BER pathway.

| Parameter | Value | Species | Reference(s) |

| OGG1 Activity Enhancement | ~10-fold increase | Human | [2] |

| Binding Affinity (Kd) | |||

| This compound to OGG1 | 5.5 µM | Human | [5] |

| This compound to OGG1 + AP site DNA | 1.3 µM | Human | [5] |

| Optimal Concentrations | |||

| In vitro OGG1 activation | 6.25 µM | Human | [5] |

| In cellulo OGG1 activation | 1-10 µM | Human | [6] |

Table 1: Biochemical and Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the BER pathway.

In Vitro OGG1 Activity Assay

This assay measures the ability of this compound to enhance the enzymatic activity of purified OGG1 on a DNA substrate containing an 8-oxoG lesion.

Materials:

-

Purified recombinant human OGG1 protein

-

Fluorescently labeled oligonucleotide substrate containing a single 8-oxoG lesion

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/ml BSA)

-

This compound stock solution (in DMSO)

-

APE1 (for coupled assay, optional)

-

96-well black plates

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the fluorescently labeled 8-oxoG substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding purified OGG1 to each well.

-

Incubate the plate at 37°C for a specified time course (e.g., 15-60 minutes).

-

Stop the reaction (e.g., by adding NaOH to a final concentration of 100 mM).

-

Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the cleavage of the substrate by OGG1.

-

For a coupled assay to measure the full repair reaction, APE1, DNA polymerase, and DNA ligase can be included, and the incorporation of a labeled nucleotide can be measured.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to OGG1 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[7]

Materials:

-

Cultured cells (e.g., U2OS)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Western blotting reagents (primary antibody against OGG1, secondary antibody)

Protocol:

-

Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble OGG1 in each sample by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble OGG1 as a function of temperature to determine the melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

In Vitro Base Excision Repair Reconstitution Assay

This assay reconstitutes the BER pathway using purified proteins to directly visualize the effect of this compound on the repair process.[8]

Materials:

-

Purified recombinant human proteins: OGG1, APE1, PNKP1, DNA Polymerase β, DNA Ligase III/XRCC1

-

Radiolabeled or fluorescently labeled DNA substrate (e.g., a plasmid or oligonucleotide) containing a single 8-oxoG lesion

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.5 mM ATP)

-

This compound stock solution (in DMSO)

-

Urea polyacrylamide gel electrophoresis (PAGE) system

Protocol:

-

Set up reaction mixtures containing the DNA substrate and reaction buffer.

-

Add different combinations of the purified BER proteins to the reactions, with or without this compound.

-

Incubate the reactions at 37°C for a specified time.

-

Stop the reactions by adding a stop solution (e.g., formamide with loading dye).

-

Denature the DNA products by heating and resolve them on a urea-PAGE gel.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging. The pattern of DNA fragments will reveal the specific cleavage products and the progression of the repair reaction under different conditions.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is used to measure DNA strand breaks in individual cells, which can be an indicator of BER activity.[9]

Materials:

-

Cultured cells

-

This compound stock solution (in DMSO)

-

DNA-damaging agent (e.g., H₂O₂)

-

Comet assay kit (including slides, low-melting-point agarose, lysis solution, electrophoresis buffer)

-

Fluorescence microscope

-

DNA stain (e.g., SYBR Green)

Protocol:

-

Treat cells with the DNA-damaging agent to induce oxidative DNA damage.

-

Treat the cells with this compound or DMSO for a specified time to allow for DNA repair.

-

Embed the cells in low-melting-point agarose on comet slides.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.

-

Perform alkaline electrophoresis to separate fragmented DNA from intact DNA. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail using image analysis software. A reduction in the comet tail moment indicates DNA repair.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Canonical vs. This compound-Modified Base Excision Repair Pathway.

Experimental Workflow Diagrams

Caption: Workflow for In Vitro OGG1 Activity Assay.

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a novel pharmacological tool for modulating the base excision repair pathway. By activating OGG1 and inducing a unique β,δ-lyase activity, it reroutes the canonical BER pathway, creating a dependency on PNKP1. This unique mechanism of action opens up new avenues for therapeutic intervention in diseases associated with oxidative stress and DNA damage, such as cancer and neurodegenerative disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers to further investigate the biological effects and therapeutic potential of this compound.

References

- 1. In Vitro Reconstitutive Base Excision Repair (BER) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic switches of OGG1 control initiation of base excision repair and offer new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function [su.diva-portal.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Reconstitutive Base Excision Repair (BER) Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of TH10785: A Novel Activator of OGG1-Mediated DNA Repair

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a First-in-Class Modulator of Oxidative DNA Damage Repair

Audience: Researchers, scientists, and drug development professionals.

Abstract

TH10785 is a novel, small-molecule synthetic compound identified as a potent activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for resolving oxidative DNA damage.[1] This document provides a comprehensive technical overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on cellular pathways. This compound represents a paradigm shift in the modulation of DNA repair, converting OGG1 into a more efficient enzyme with a novel lyase activity, thereby redirecting the repair cascade from an APE1-dependent to a PNKP1-dependent pathway.[2][3] This unique mode of action holds significant therapeutic promise for a range of pathologies associated with oxidative stress, including neurodegenerative diseases, cancer, and age-related disorders.[4]

Introduction: The Challenge of Oxidative DNA Damage

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, leads to damage of cellular macromolecules, including DNA.[5] One of the most common and mutagenic DNA lesions is 8-oxoguanine (8-oxoG), which can lead to G:C to T:A transversions if not repaired.[6] The primary enzyme responsible for recognizing and excising 8-oxoG is OGG1, initiating the BER pathway.[3] Enhancing the efficiency of this repair process is a compelling therapeutic strategy for diseases characterized by elevated oxidative stress.

The discovery of this compound emerged from research focused on identifying small molecules that could modulate the activity of OGG1.[7] Utilizing organocatalysis principles, researchers identified this compound as a compound that not only binds to the active site of OGG1 but also actively participates in the catalytic process to enhance its enzymatic function.[7][8]

Physicochemical Properties and Identification

-

Chemical Name: N-Cyclohexyl-2-cyclopropyl-4-quinazolinamine[3]

-

Molecular Formula: C₁₇H₂₁N₃

-

Molecular Weight: 267.37 g/mol [9]

-

CAS Number: 1002801-51-5[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell/System | Notes |

| OGG1 Activity Enhancement | 10-fold | In vitro | This compound enhances the enzymatic performance of OGG1.[1] |

| OGG1 Binding Affinity (K D ) | 5.5 µM | In vitro (OGG1 alone) | Affinity increases in the presence of DNA substrate.[10] |

| OGG1 Binding Affinity (K D ) | 1.3 µM | In vitro (OGG1 + AP site analog DNA) | Demonstrates substrate-dependent binding enhancement.[10] |

| Optimal Concentration for Activity | 6.25 µM | In vitro | Maximal enhancement of OGG1 activity observed at this concentration.[9] |

| Cellular Concentration for DNA Repair | 10 µM | U2OS cells | Concentration used in studies demonstrating increased OGG1 recruitment and repair.[1] |

Table 2: Cellular Effects of this compound

| Effect | Cell Line | Concentration | Experimental Details |

| Increased OGG1 recruitment to DNA damage | U2OS | 10 µM | Cells treated with KBrO₃ to induce oxidative damage, followed by this compound.[1] |

| Suppression of H₂O₂-induced paraptosis | Lens Epithelial Cells (LECs) | Not specified | This compound demonstrated significant efficacy in a model of oxidative stress-induced cell death.[11] |

| Shift to PNKP1-dependent repair | U2OS | 0-20 µM (72h) | This compound induces a shift from APE1 to PNKP1 dependence for cell viability.[10] |

Mechanism of Action: A Paradigm Shift in DNA Repair

This compound exerts its effects through a unique mechanism that redefines the function of OGG1.

-

Binding and Activation: this compound binds to the active site of OGG1, specifically interacting with the amino acid residues Phenylalanine-319 and Glycine-42.[3][11] This interaction is facilitated by a nitrogen base within the molecular structure of this compound.[2]

-

Induction of Novel Lyase Activity: Upon binding, this compound acts as an organocatalyst, inducing a novel β,δ-lyase activity in OGG1.[3][8] This is a significant departure from the enzyme's native monofunctional glycosylase activity.

-

Altered Repair Pathway:

-

Standard BER Pathway: In the absence of this compound, OGG1 excises the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site. This AP site is then processed by APE1 (Apurinic/apyrimidinic endonuclease 1), which incises the DNA backbone to allow for subsequent repair by other enzymes.[3]

-

This compound-Mediated Pathway: With this compound, the newly induced β,δ-lyase activity of OGG1 not only excises the damaged base but also cleaves the DNA backbone at the AP site.[8] This bypasses the need for APE1. The resulting DNA strand break with a 3'-phosphate terminus is then processed by Polynucleotide Kinase Phosphatase (PNKP1), which is essential for the subsequent ligation step.[2][9]

-

Visualizing the Molecular Pathways and Workflows

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - SINTEF [sintef.no]

- 4. Synthetic molecule greatly improves oxidative DNA damage repair - SciLifeLab [scilifelab.se]

- 5. Molecular Duality of OGG1: From Genomic Guardian to Redox-Sensitive Modulator in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. Synthetic switches of OGG1 control initiation of base excision repair and offer new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of TH10785 on the 8-Oxoguanine DNA Glycosylase 1 (OGG1) Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between the small molecule activator TH10785 and the active site of 8-Oxoguanine DNA Glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. We delve into the mechanism of action, detailing how this compound enhances OGG1's catalytic activity and induces a novel enzymatic function. This guide synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological pathways and experimental workflows. The information contained herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound as a modulator of OGG1 and its potential therapeutic applications.

Introduction

Oxidative DNA damage, a constant threat to genomic integrity, is primarily repaired through the Base Excision Repair (BER) pathway, in which 8-Oxoguanine DNA Glycosylase 1 (OGG1) plays a pivotal role. OGG1 recognizes and excises the mutagenic lesion 7,8-dihydro-8-oxoguanine (8-oxoG) from DNA. The modulation of OGG1 activity presents a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. This compound has emerged as a potent small-molecule activator of OGG1. This guide explores the intricate details of this compound's interaction with the OGG1 active site and the subsequent functional consequences.

Mechanism of Action: this compound as an OGG1 Activator

This compound binds directly to the active site of OGG1, enhancing its enzymatic activity.[1][2][3] Structural and biochemical studies have revealed that this compound interacts with key amino acid residues, including phenylalanine-319 and glycine-42.[4][5][6] This interaction not only increases the rate of 8-oxoG excision but also confers a novel β,δ-lyase activity to OGG1.[4][5] This newfound function allows OGG1 to process abasic (AP) sites more efficiently, altering the downstream repair pathway.

The catalytic activity of this compound is mediated by a nitrogen base within its molecular structure.[4][5] By positioning itself within the active site, this compound facilitates the abstraction of a proton, which is a critical step in the enzymatic cascade.[4] This organocatalytic mechanism leads to a significant increase in OGG1's overall repair capacity.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with OGG1.

| Parameter | Value | Conditions | Reference |

| Binding Affinity (KD) | 5.5 µM | This compound (2 µM) to OGG1 | [5] |

| 1.3 µM | In the presence of an AP site analog containing double-stranded DNA | [5] | |

| Enzyme Activity Enhancement | ~10-fold increase | [4][6][8] | |

| Concentration for Maximal Enhancement | 6.25 µM | In vitro OGG1 activity assay | [5] |

| Cellular Thermal Shift Assay (CETSA) | Stabilization of OGG1 | U2OS cells treated with 20 µM this compound for 2 hours | [1] |

| Molecular Weight | 267.38 g/mol | [2] | |

| Formula | C₁₇H₂₁N₃ | [2] |

Table 1: Quantitative data for this compound-OGG1 Interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and OGG1.

Fluorescence-Based OGG1 Activity Assay

This assay measures the enzymatic activity of OGG1 in real-time by monitoring the increase in fluorescence upon the cleavage of a specifically designed DNA probe.

Materials:

-

Black 384-well plates

-

OGG1 enzyme

-

Fluorescently labeled DNA substrate containing an 8-oxoG lesion (e.g., a hairpin probe with a fluorophore and a quencher)

-

Assay Buffer: 25 mM Tris-HCl pH 8.0, 15 mM NaCl, 2 mM MgCl₂, 0.5 mM DTT, 0.0025% Tween-20

-

This compound

-

Plate reader capable of fluorescence detection

Protocol:

-

Prepare a reaction mixture in each well of the 384-well plate containing the assay buffer and 10 nM of the 8-oxoG DNA substrate.

-

Add varying concentrations of this compound to the wells. Include a DMSO control.

-

Initiate the reaction by adding 800 pM of OGG1 enzyme to each well.

-

Immediately place the plate in a pre-warmed (37°C) plate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a desired period (e.g., 60 minutes).

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase over time.

-

Plot the reaction rates against the this compound concentration to determine the activation profile.

X-Ray Crystallography of the OGG1-TH10785 Complex

This method provides a high-resolution 3D structure of OGG1 in complex with this compound, revealing the precise binding mode and key interactions.

Protein Expression and Purification:

-

Express human OGG1 in E. coli BL21(DE3) cells.

-

Purify the protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

Crystallization:

-

Concentrate the purified OGG1 to a suitable concentration (e.g., 10-20 mg/mL).

-

Incubate the protein with a molar excess of this compound.

-

Set up crystallization trials using the hanging drop vapor diffusion method at a constant temperature (e.g., 20°C). A successful crystallization condition for the hOGG1:this compound complex involved a reservoir solution containing 0.12 M Alcohols, 0.1 M Buffer System 2 pH 7.5, and 48% v/v Precipitant Mix 4.[9]

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. The crystal structure of the human OGG1 in complex with this compound was determined at a resolution of 2.00 Å.[6]

-

Process the diffraction data and solve the structure by molecular replacement using a known OGG1 structure as a search model.

-

Refine the model and build the this compound molecule into the electron density map. The PDB ID for the structure of human OGG1 in complex with activator this compound is 7AYY.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with OGG1 in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

U2OS cells

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Antibodies against OGG1 and a loading control protein for Western blotting

Protocol:

-

Culture U2OS cells to 70-80% confluency.

-

Treat the cells with 20 µM this compound or DMSO for 2 hours at 37°C.[1]

-

Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fractions by Western blotting using an anti-OGG1 antibody to detect the amount of soluble OGG1 at each temperature.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

Site-Directed Mutagenesis of OGG1 Active Site Residues

This technique is employed to create specific mutations in the OGG1 gene (e.g., F319A or G42A) to validate the importance of these residues for this compound interaction and the subsequent activation of the enzyme.

Materials:

-

Plasmid DNA containing the wild-type OGG1 gene

-

Mutagenic primers containing the desired nucleotide changes for Phe319 and Gly42

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Protocol:

-

Design and synthesize complementary mutagenic primers for the target residues (Phe319 and Gly42).

-

Perform PCR using the wild-type OGG1 plasmid as a template and the mutagenic primers to generate the mutated plasmid. A typical PCR program includes an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

-

Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Select colonies and isolate the plasmid DNA.

-

Verify the desired mutation by DNA sequencing.

-

Express and purify the mutant OGG1 proteins and characterize their activity and interaction with this compound using the assays described above.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the interaction of this compound with OGG1.

Caption: Mechanism of this compound action on the OGG1 active site.

Caption: Modulation of the Base Excision Repair pathway by this compound.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. rndsystems.com [rndsystems.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rcsb.org [rcsb.org]

- 6. Synthetic molecule greatly improves oxidative DNA damage repair - SciLifeLab [scilifelab.se]

- 7. Human 8-oxoguanine glycosylase OGG1 binds nucleosome at the dsDNA ends and the super-helical locations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for human OGG1 processing 8-oxodGuo within nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

The Dawn of a New Therapeutic Avenue in Aging: A Technical Guide to TH10785

For Immediate Release

In the relentless pursuit of interventions to mitigate the deleterious effects of aging, a novel small molecule, TH10785, has emerged as a promising candidate. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, preclinical data, and potential therapeutic applications in the context of aging research. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core science underpinning this compound and its potential to revolutionize the approach to age-related diseases.

Core Mechanism of Action: A Paradigm Shift in DNA Repair

This compound is a first-in-class activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for correcting oxidative DNA damage.[1][2][3] Oxidative stress and the resultant accumulation of DNA lesions, such as 8-oxoguanine (8-oxoG), are considered hallmarks of aging and contributors to a spectrum of age-related pathologies, including neurodegenerative diseases and certain cancers.[1][4][5]

Unlike conventional therapeutic strategies that often involve the inhibition of enzymes, this compound enhances the function of OGG1, reportedly increasing its enzymatic activity by as much as tenfold.[1][6] It achieves this by binding to the active site of OGG1, specifically interacting with phenylalanine-319 and glycine-42 residues.[2][6] This interaction not only boosts the enzyme's efficiency but also endows it with a novel β,δ-lyase function.[2][5][6]

This altered enzymatic activity reroutes the DNA repair process. In the canonical BER pathway, OGG1 excises the damaged base, leaving an apurinic/apyrimidinic (AP) site that is further processed by AP endonuclease 1 (APE1). However, with this compound, the enhanced OGG1 can cleave the DNA backbone at the AP site, bypassing the need for APE1 and instead creating a dependency on polynucleotide kinase phosphatase (PNKP1) for the final repair steps.[1][4][5][7] This novel mechanism of action suggests a potential therapeutic strategy for conditions associated with high levels of oxidative stress.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (KD) | |||

| OGG1 | 5.5 µM | In vitro | [2] |

| OGG1 + AP site dsDNA | 1.3 µM | In vitro | [2] |

| In Vitro Activity | |||

| OGG1 β,δ-elimination | Induced at 6.25 µM (30 min) | In vitro | [2] |

| OGG1 Activity Enhancement | Up to 10-fold | In vitro | [6] |

| Cellular Activity | |||

| OGG1 Recruitment | Increased at 1 µM | U2OS OGG1-GFP cells | [9] |

| PNKP1 Dependence | Induced with 0-20 µM (72 h) | Cellular models | [2] |

| Paraptosis Inhibition | Effective at 10 µM (8 hours) | Lens Epithelial Cells | [10] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions and processes involving this compound, the following diagrams have been generated using the DOT language.

References

- 1. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TH 10785 | Glycosylases | Tocris Bioscience [tocris.com]

- 4. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function [uu.diva-portal.org]

- 5. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic switches of OGG1 control initiation of base excision repair and offer new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on TH10785 in Cancer Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the preliminary preclinical studies of TH10785, a novel small-molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1). The core of this compound's anticancer potential lies in its unique mechanism of action, which transforms the function of OGG1 and induces a synthetic lethal phenotype in cancer cells when combined with the inhibition of polynucleotide kinase phosphatase (PNKP). This whitepaper summarizes the available quantitative data, details the experimental protocols used in these foundational studies, and visualizes the key signaling pathways and experimental workflows.

Introduction

Cancer cells are often characterized by increased oxidative stress and a consequent accumulation of oxidative DNA damage, such as 8-oxoguanine (8-oxoG). The base excision repair (BER) pathway is a critical mechanism for repairing such lesions, with OGG1 being the primary enzyme responsible for recognizing and excising 8-oxoG. This compound has been identified as a potent activator of OGG1, enhancing its enzymatic activity and uniquely endowing it with a novel β,δ-lyase function. This alteration in OGG1's catalytic activity reroutes the BER pathway, creating a dependency on PNKP for the successful repair of the resulting DNA strand breaks. This engineered vulnerability presents a promising therapeutic strategy: the combination of this compound with a PNKP inhibitor (PNKPi) is hypothesized to lead to the accumulation of cytotoxic unrepaired DNA lesions, selectively killing cancer cells. Preliminary studies in the U2OS osteosarcoma cell line have provided the initial proof-of-concept for this approach.

Mechanism of Action of this compound

This compound functions as a molecular catalyst that binds to the active site of OGG1. This interaction not only increases the rate of 8-oxoG excision but also induces a novel β,δ-lyase activity.[1] This new function allows OGG1 to process abasic (AP) sites further, creating a 3'-phospho-α,β-unsaturated aldehyde and a 5'-phosphate, which is a substrate for PNKP.[1] This contrasts with the canonical BER pathway where the AP site is typically processed by AP endonuclease 1 (APE1). The this compound-induced shift from an APE1-dependent to a PNKP-dependent repair pathway is the cornerstone of its potential anticancer strategy.[1]

dot

Caption: Mechanism of this compound action on the DNA base excision repair pathway.

Quantitative Data from U2OS Osteosarcoma Cell Line Studies

The human osteosarcoma cell line, U2OS, has been utilized in initial studies to investigate the cellular effects of this compound in combination with a PNKP inhibitor. The following tables summarize the key quantitative findings.

Table 1: Cell Viability in U2OS Cells

| Treatment Condition | Concentration of PNKPi | Normalized Cell Viability (%) (Mean ± SEM) |

| This compound | Varies | Data indicates a dose-dependent decrease in the presence of PNKPi.[1] |

| TH5487 (OGG1 Inhibitor) | Varies | No significant reduction in cell viability observed.[1] |

Note: Specific concentrations of this compound and the corresponding percentage of viability were not available in the provided search results. The data indicates a synergistic effect on reducing cell viability when this compound is combined with a PNKP inhibitor.

Table 2: DNA Damage Response in U2OS Cells

| Treatment Condition | DNA Damage Marker | Observation |

| This compound + PNKPi | γH2AX foci | Strong induction of DNA double-strand break marker.[1] |

| This compound + PNKPi | 53BP1 foci | Strong induction of DNA double-strand break marker.[1] |

| This compound alone | γH2AX / 53BP1 foci | Minimal induction of DNA damage markers.[1] |

| PNKPi alone | γH2AX / 53BP1 foci | Minimal induction of DNA damage markers.[1] |

Table 3: Gene Expression Changes in U2OS Cells (RNA Sequencing)

| Treatment Condition | Key Finding |

| This compound + PNKPi | Marked transcriptional upregulation of key players in the recognition and repair of DNA double-strand breaks.[1] |

Note: A specific list of upregulated genes and their fold changes was not available in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Culture

-

Cell Line: Human U2OS osteosarcoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay

This protocol is a generalized procedure based on standard laboratory practices.

-

Seeding: Seed U2OS cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and a fixed concentration of a PNKP inhibitor. Include controls for each compound alone and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 72 hours.

-

Viability Reagent: Add a resazurin-based reagent (e.g., alamarBlue) or an ATP-based reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Measurement: Measure the fluorescence or luminescence using a plate reader.

-

Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.

dot

Caption: Workflow for a typical cell viability assay.

Immunofluorescence for DNA Damage Markers (γH2AX and 53BP1)

This protocol is based on standard immunofluorescence procedures.

-

Cell Seeding: Seed U2OS cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound and/or a PNKP inhibitor for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and 53BP1 diluted in 1% BSA/PBS overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Use image analysis software to count the number of γH2AX and 53BP1 foci per nucleus.

RNA Sequencing

This protocol provides a general outline for an RNA sequencing experiment.

-

Cell Treatment: Treat U2OS cells with this compound and/or a PNKP inhibitor.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the human reference genome.

-

Differential Gene Expression: Identify genes that are significantly upregulated or downregulated between the different treatment groups.

-

Pathway Analysis: Perform gene ontology and pathway enrichment analysis to identify the biological processes affected by the treatments.

-

dot

Caption: A generalized workflow for an RNA sequencing experiment.

Conclusion and Future Directions

The preliminary data on this compound presents a compelling case for a novel synthetic lethality approach in cancer therapy. By activating and altering the function of OGG1, this compound creates a specific vulnerability that can be exploited by inhibiting PNKP. The initial studies in U2OS cells demonstrate that this combination leads to increased DNA damage and reduced cell viability.

Future research should focus on:

-

Expanding the scope of cancer cell lines: Testing the efficacy of the this compound and PNKPi combination across a broader panel of cancer cell lines from different tissues of origin.

-

In-depth quantitative analysis: Generating comprehensive dose-response curves to determine IC50 values, and performing detailed apoptosis and cell cycle analysis to quantify the cellular response.

-

In vivo studies: Evaluating the therapeutic efficacy and safety of this combination therapy in preclinical animal models of cancer.

-

Biomarker discovery: Identifying potential biomarkers that could predict which tumors would be most sensitive to this therapeutic strategy.

This technical whitepaper provides a foundation for further investigation into this compound as a promising agent in the development of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for TH10785 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH10785 is a potent activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for repairing oxidative DNA damage. This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture settings. It includes information on its mechanism of action, recommended working concentrations, and step-by-step procedures for cell viability, apoptosis, and Western blotting assays.

Introduction

Oxidative stress can lead to various forms of DNA damage, with 8-oxoguanine (8-oxoG) being one of the most common lesions. The accumulation of 8-oxoG can result in mutations and cellular dysfunction, contributing to aging and various diseases. This compound activates OGG1, enhancing the repair of oxidative DNA damage. Notably, this compound induces a novel β,δ-lyase activity in OGG1, altering the canonical BER pathway. This makes the subsequent repair step independent of APE1 and reliant on polynucleotide kinase phosphatase (PNKP1). These characteristics make this compound a valuable tool for studying oxidative DNA damage repair and a potential therapeutic agent.

Data Presentation

The following table summarizes quantitative data for this compound from various cell culture experiments.

| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| OGG1 Activation | U2OS | 6.25 µM | 30 min | Induces de novo β,δ-elimination in vitro. | |

| DNA Repair | U2OS | 10 µM | 0-2 min | Increases OGG1-mediated repair of AP sites. | |

| PNKP1 Dependence | U2OS | 0-20 µM | 72 h | Shifts cells toward PNKP1 dependence. | |

| OGG1 Recruitment | U2OS OGG1-GFP | 1 µM | 0-2 min | Increased recruitment of OGG1 to laser-damaged sites. | |

| Oxidative Damage | U2OS | 10 µM | 1 h | Decreased oxidative damage in guanine-rich regions. | |

| Paraptosis Inhibition | Lens Epithelial Cells (LECs) | 10 µM | 8 h | Suppresses H₂O₂-induced paraptosis. | |

| T-cell function | Human T-cells | Not Specified | Not Specified | Reduces activation-induced 8-ohdG and pH2AX accumulation. |

Signaling Pathway

The activation of OGG1 by this compound initiates a modified base excision repair pathway.

Caption: this compound-mediated OGG1 signaling pathway.

Experimental Workflow

A general workflow for studying the effects of this compound in cell culture is depicted below.

Application Notes and Protocols for TH10785 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

TH10785 is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and removing the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA.[1][2] These notes provide detailed information on the solubility of this compound and protocols for its preparation and use in various in vitro assays to study oxidative DNA damage and repair.

Physicochemical Properties and Solubility

This compound is a solid with a molecular weight of 267.37 g/mol and a molecular formula of C₁₇H₂₁N₃.[2] Proper solubilization is critical for its activity and for obtaining reproducible results in in vitro experiments.

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. It is important to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO.[2]

| Solvent | Solubility (Molar) | Solubility (Mass/Volume) | Appearance | Notes |

| DMSO | ≥ 100 mM, ~198 mM[2] | ≥ 10 mg/mL[3], 53 mg/mL[2] | Clear Solution | Use fresh, moisture-free DMSO. |

| Ethanol | ≥ 100 mM | ≥ 10 mg/mL[3], 53 mg/mL[2] | Clear Solution | |

| Water | Insoluble[2] | Insoluble[2] | N/A | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 9.35 mM | ≥ 2.5 mg/mL | Clear Solution | Formulation for achieving higher aqueous concentration.[4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 9.35 mM | ≥ 2.5 mg/mL | Suspended Solution | Suitable for in vivo studies and some in vitro applications where a suspension is acceptable.[4] |

| 10% DMSO, 90% Corn Oil | ≥ 9.35 mM | ≥ 2.5 mg/mL | Clear Solution | Primarily for in vivo administration.[4] |

Mechanism of Action: OGG1 Activation

This compound binds directly to the active site of the OGG1 enzyme.[5] This interaction induces a novel β,δ-lyase enzymatic function, allowing OGG1 to not only excise the 8-oxoG base but also to cleave the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[4][5][6] This alters the standard BER pathway, creating a dependency on polynucleotide kinase phosphatase (PNKP1) for the subsequent repair steps, while bypassing the need for AP endonuclease 1 (APE1).[5][6]

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare concentrated stock solutions that can be diluted to the final working concentration for in vitro assays. To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[4]

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO or Ethanol

-

Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

-

Equilibrate the this compound vial to room temperature before opening.

-

To prepare a 100 mM stock solution, add the appropriate volume of DMSO or ethanol. For example, to 1 mg of this compound (MW: 267.37), add 37.39 µL of solvent.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[4]

-

Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments (e.g., 10-20 µL).

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound. The final concentration and incubation time should be optimized for the specific cell line and experimental endpoint. Common working concentrations range from 2 µM to 100 µM, with incubation times from 30 minutes to 72 hours.[3][4]

Materials:

-

Cultured cells (e.g., U2OS, A549)

-

Complete cell culture medium

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Reagents for inducing oxidative stress (optional, e.g., H₂O₂, Paraquat, KBrO₃)[3][7]

-

Phosphate-buffered saline (PBS)

Workflow:

-

Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere overnight.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is typically ≤ 0.1% to avoid solvent toxicity.

-

Treatment:

-

Pre-treatment: To assess the protective effects of this compound, pre-treat cells with the compound for a specified period (e.g., 2-16 hours) before inducing oxidative stress.[8]

-

Co-treatment: Add this compound simultaneously with the agent used to induce oxidative damage.

-

Post-treatment: Treat cells with this compound after the induction of oxidative damage to study its effect on DNA repair.

-

-

Induction of Oxidative Stress (Optional): Remove the pre-treatment medium (if applicable) and add fresh medium containing an oxidative agent for the desired duration.

-

Incubation: Incubate the cells for the chosen time period (e.g., 24 hours).[5]

-

Downstream Analysis: Following incubation, wash the cells with PBS and proceed with the desired downstream analysis, such as:

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeted Activation of OGG1 Inhibits Paraptosis in Lens Epithelial Cells of Early Age-Related Cortical Cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Application Notes and Protocols for TH10785-Mediated OGG1 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH10785 is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and excising the premutagenic lesion 8-oxoguanine (8-oxoG). This compound enhances the repair of oxidative DNA damage by not only increasing OGG1's intrinsic activity but also by inducing a novel β,δ-lyase function. This allows OGG1 to process apurinic/apyrimidinic (AP) sites, altering the canonical BER pathway. These application notes provide detailed protocols for utilizing this compound to study and modulate OGG1 activity in various experimental settings.

Mechanism of Action

This compound binds directly to the active site of OGG1, establishing interactions with key amino acid residues, including phenylalanine-319 and glycine-42.[1][2][3][4] This binding event confers a new enzymatic activity to OGG1, enabling it to perform β,δ-elimination at AP sites.[1][2][5] Consequently, the repair of oxidative DNA lesions becomes dependent on polynucleotide kinase phosphatase (PNKP1) rather than the canonical AP endonuclease 1 (APE1).[3][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound in relation to OGG1 activation.

Table 1: In Vitro Activity and Binding Affinity of this compound

| Parameter | Value | Notes |

| Optimal Concentration (de novo β,δ-elimination) | 6.25 µM | Induces efficient cleavage of AP sites by OGG1.[2][5] |

| Maximum Enzymatic Turnover (8-oxoA substrate) | ~6.25 µM | Higher concentrations may lead to substrate competition.[5] |

| Binding Affinity (KD) to OGG1 | 5.5 ± 1.7 µM | Determined by fluorescence spectroscopy.[5] |

| Binding Affinity (KD) to OGG1 + AP site analog | 1.3 ± 0.3 µM | Indicates a preference for the ternary complex.[2][5] |

Table 2: Recommended Concentrations for Cell-Based Assays

| Application | Concentration | Incubation Time |

| Induction of OGG1 β,δ-lyase activity | 0-20 µM | 72 hours |

| Increased DNA repair at AP sites | 10 µM | 0-2 minutes |

| OGG1 recruitment to DNA damage | 10 µM | 16 hours (pre-treatment) |

| Suppression of paraptosis in lens epithelial cells | 10 µM | 8 hours |

Experimental Protocols

Protocol 1: In Vitro OGG1 Activity Assay with this compound

This protocol is designed to assess the activation of OGG1 and its induced β,δ-lyase activity on a DNA substrate containing an 8-oxoG lesion.

Materials:

-

Recombinant human OGG1 protein

-

This compound (dissolved in DMSO)

-

32P-labeled DNA oligonucleotide containing a single 8-oxoG lesion

-

Reaction Buffer: 30 mM HEPES (pH 7.4), 4% glycerol

-

Stop Solution: Formamide with loading dyes

-

Polyacrylamide gel (20%) with 7M urea

-

Phosphorimager system

Procedure:

-

Prepare the reaction mixture in a final volume of 20 µL.

-

Add 1 nM of the 5'-[32P]-labeled 8-oxoG containing DNA substrate.

-

Add increasing concentrations of hOGG1 (e.g., 0.2 to 10 nM).

-

Add this compound to a final concentration of 6.25 µM. For control reactions, add an equivalent volume of DMSO.[8]

-

Incubate the reaction at 37°C for 30 minutes.[1]

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the DNA fragments by electrophoresis on a 20% denaturing polyacrylamide gel.

-

Visualize the results using a phosphorimager system. The appearance of a shorter product indicates OGG1-mediated cleavage.

Protocol 2: Cellular Assay for OGG1 Recruitment to DNA Damage

This protocol describes how to assess the effect of this compound on the recruitment of OGG1 to sites of oxidative DNA damage in cultured cells.

Materials:

-

U2OS cells stably expressing OGG1-GFP

-

This compound (dissolved in DMSO)

-

Potassium Bromate (KBrO3) as an oxidizing agent

-

Cell culture medium and supplements

-

Confocal microscope with a live-cell imaging chamber

Procedure:

-

Seed U2OS OGG1-GFP cells on glass-bottom dishes suitable for microscopy.

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat the cells with 10 µM this compound or DMSO (vehicle control) for 16 hours.[8]

-

Induce oxidative DNA damage by treating the cells with 20 mM KBrO3 for 1 hour.[8]

-

Wash the cells with fresh medium containing 10 µM this compound or DMSO.

-

Mount the dish on the confocal microscope stage equipped with a live-cell chamber maintained at 37°C and 5% CO2.

-

Create localized DNA damage using a laser micro-irradiation system.

-

Acquire time-lapse images of the OGG1-GFP signal at the site of laser damage.

-

Quantify the fluorescence intensity at the damage site over time to determine the recruitment kinetics.

Visualizations

Caption: this compound alters the canonical Base Excision Repair pathway.

Caption: Experimental workflows for in vitro and cellular assays.

References

- 1. ovid.com [ovid.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. sintef.no [sintef.no]

- 7. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function | Lund University Publications [lup.lub.lu.se]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Application Notes & Protocols: Measuring OGG1 Activity in the Presence of the Activator TH10785

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-oxoguanine DNA glycosylase 1 (OGG1) is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for the recognition and removal of 7,8-dihydro-8-oxoguanine (8-oxoG), one of the most common mutagenic oxidative DNA lesions.[1][2][3] OGG1 initiates repair by excising the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site, which is typically processed further by AP endonuclease 1 (APE1).[1][4] Dysregulation of OGG1 activity is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making it a key therapeutic target.[5][6]

TH10785 is a novel small-molecule modulator of OGG1. Unlike inhibitors, this compound acts as an activator. It binds to the active site of OGG1, interacting with key amino acids like phenylalanine-319 and glycine-42, to significantly enhance its catalytic activity.[4][7][8] Remarkably, this compound induces a de novo β,δ-lyase function in OGG1, allowing the enzyme to not only excise the 8-oxoG base but also efficiently cleave the resulting AP site.[4][7][9] This alters the canonical BER pathway, rendering it dependent on polynucleotide kinase phosphatase (PNKP1) for subsequent steps, rather than APE1.[4][9]

These application notes provide a detailed protocol for measuring the activation and modified function of OGG1 in the presence of this compound using a real-time, fluorescence-based cleavage assay. This method is suitable for characterizing the dose-dependent effects of this compound and similar compounds on OGG1 activity.

Principle of the Assay

The OGG1 activity assay utilizes a synthetic double-stranded DNA oligonucleotide probe. This probe contains a single 8-oxoG lesion. A fluorophore (e.g., FAM) is attached to one end of the lesion-containing strand, and a corresponding quencher is attached to the complementary strand in close proximity. In the intact, double-stranded probe, the quencher suppresses the fluorophore's signal.